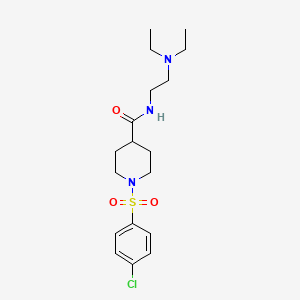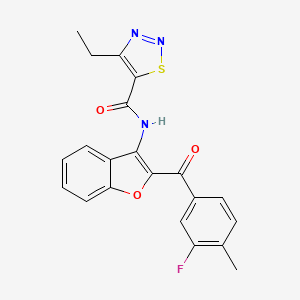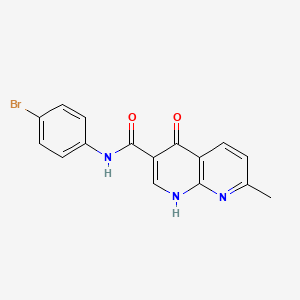
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromophenyl group, a carboxamide group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds typically involves aromatic rings (from the phenyl and naphthyridine groups), a carboxamide group (which contains a carbonyl (C=O) and an amine (NH2)), and a bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of such a compound would likely depend on several factors, including the presence of the electron-withdrawing bromine atom and the electron-donating methyl group. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially affect its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The compound has been a focus of synthetic chemistry research, with studies detailing novel synthesis methods. For example, derivatives of naphthyridine carboxamides, including structures similar to the specified compound, have been synthesized for their potential biological activities. These synthetic pathways often involve complex reactions aiming to introduce or modify functional groups to enhance the compound's biological properties (Deady et al., 2005).
Characterization and Crystal Structure : Research has also focused on the detailed characterization of these compounds, including their crystal structure analysis. Studies have employed various spectroscopic techniques and X-ray crystallography to elucidate the molecular and crystal structure, providing insights into the compound's stereochemistry and potential interactions with biological targets (Özer et al., 2009).
Biological Applications
Antimicrobial Properties : Several studies have investigated the antimicrobial properties of naphthyridine derivatives. These compounds have shown activity against a range of microbial pathogens, suggesting their potential as antimicrobial agents. The research indicates that modifications to the naphthyridine structure can significantly affect antimicrobial efficacy, highlighting the importance of structural optimization for therapeutic applications (Khalifa et al., 2016).
Anticancer Activity : The anticancer potential of naphthyridine derivatives has been a significant focus, with studies assessing their cytotoxic effects against various cancer cell lines. These investigations aim to identify compounds with potent anticancer activities and understand the underlying mechanisms of action. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents (Deady et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOJAVMNJLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

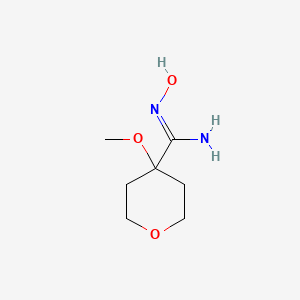
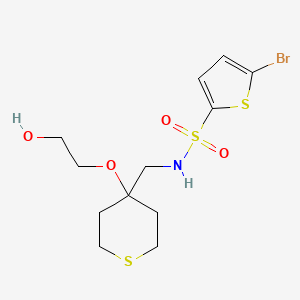
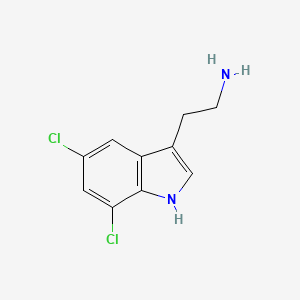
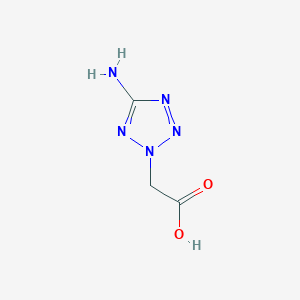
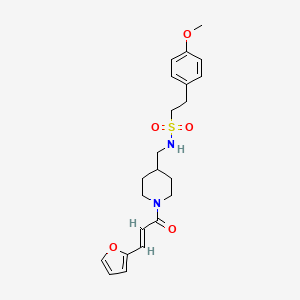
![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)

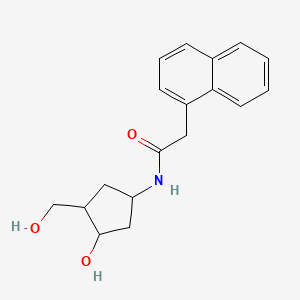

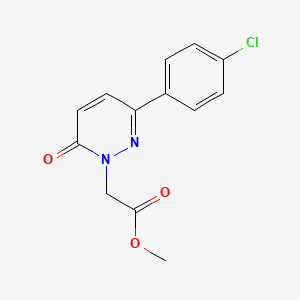
![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)
